Cas no 41859-67-0 (Bezafibrate)

Bezafibrate is a fibric acid derivative primarily used as a lipid-lowering agent. It functions as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating lipid metabolism by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. Bezafibrate exhibits high bioavailability and is often administered in extended-release formulations to ensure sustained therapeutic effects. Its mechanism of action involves enhancing lipoprotein lipase activity and promoting fatty acid oxidation. Clinically, it is indicated for hyperlipidemia and mixed dyslipidemia, particularly in patients unresponsive to dietary modifications. The compound is characterized by its well-documented pharmacokinetic profile and favorable safety margin, making it a reliable option for long-term management of lipid disorders.
Bezafibrate structure
Bezafibrate structure
Product name:Bezafibrate
CAS No:41859-67-0
MF:C19H20ClNO4
MW:361.8194
MDL:MFCD00078970
CID:55491
PubChem ID:39042

Bezafibrate Chemical and Physical Properties

Names and Identifiers

    • bezafibrate
    • 2-[4-[2-(4-CHLOROBENZAMIDO)ETHYL]PHENOXY]-2-METHYLPROPANOIC ACID
    • 2-[4-(2-[4-CHLOROBENZAMIDO]ETHYL)-PHENOXYL]-2-METHYLPROPANOIC ACID
    • 2-[4-(2-[4-CHLOROBENZOMIDO]ETHYL)-PHENOXY]-2-METHYLPROPANOIC ACID
    • 2-(4-(2-((4-CHLOROBENZOYL)AMINO)ETHYL)PHENOXY)-2-METHYLPROPIONIC ACID
    • AURORA KA-851
    • BEZALIP
    • CEDUR
    • 2-[4-[2-(4-Chlorobenzamido)Ethyl]Phenoxy]Isobutyric Acid
    • BM15075
    • Befizal
    • bezafibrat
    • bezafibrato
    • bezafibric acid
    • Bezatol
    • bf-759
    • Difaterol
    • Sklerofibrat
    • Bezafibratum
    • Azufibrat
    • Bezafibratum [INN-Latin]
    • Bezafibrato [INN-Spanish]
    • Bezafibrato [Spanish]
    • Bezalip Retard
    • Bezatol SR (TN)
    • BM 15075
    • LO 44
    • BM 15.075
    • 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
    • 2-(p-(2-(p-Chlorobenzamido)ethyl)phenoxy)-2-methylpropionic acid
    • C19H20ClNO4
    • MLS000028533
    • durabezur
    • Bezafibrate
    • MDL: MFCD00078970
    • Inchi: 1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
    • InChI Key: IIBYAHWJQTYFKB-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC(C(=O)O[H])(C([H])([H])[H])C([H])([H])[H])=O
    • BRN: 4267656

Computed Properties

  • Exact Mass: 361.10800
  • Monoisotopic Mass: 361.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.8
  • Tautomer Count: 2
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.26
  • Melting Point: 182.0 to 186.0 deg-C
  • Boiling Point: 572.1°C at 760 mmHg
  • Flash Point: 299.8 °C
  • Refractive Index: 1.583
  • Solubility: DMF: soluble
  • PSA: 75.63000
  • LogP: 3.94540
  • Merck: 1195
  • Solubility: Slightly soluble in water

Bezafibrate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: S36
  • RTECS:UE8755000
  • Hazardous Material Identification: Xn
  • Safety Term:S36
  • Risk Phrases:R22
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Bezafibrate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bezafibrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A137782-5g
2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid
41859-67-0 98%
5g
$12.0 2025-02-19
Ambeed
A137782-10g
2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid
41859-67-0 98%
10g
$23.0 2025-02-19
Key Organics Ltd
HS-0040-10MG
Bezafibrate
41859-67-0 >97%
10mg
£51.00 2025-02-08
abcr
AB261310-25g
Bezafibrate; .
41859-67-0
25g
€119.10 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-204650A-5g
Bezafibrate,
41859-67-0 ≥98%
5g
¥820.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0841-50 mg
Bezafibrate
41859-67-0 99.82%
50mg
¥184.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0841-100 mg
Bezafibrate
41859-67-0 99.82%
100MG
¥344.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
213579-5G
Bezafibrate, 98%, an agonist of PPAR, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ, and 90 μM, 55 μM, 110 μM for murine PPARα, PPARγ and PPARδ, respectively
41859-67-0 98%
5G
¥ 266 2022-04-26
Chemenu
CM343951-25g
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
41859-67-0 95%+
25g
$470 2022-06-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013808-25g
Bezafibrate
41859-67-0 99%
25g
¥276 2023-07-18

Bezafibrate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:41859-67-0)Bezafibrate
Order Number:A825677
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:22
Price ($):476.0

Additional information on Bezafibrate

Bezafibrate (CAS No. 41859-67-0): A Comprehensive Overview of Its Mechanism, Applications, and Recent Research Findings

Bezafibrate, chemically known by the CAS number 41859-67-0, is a widely recognized pharmaceutical compound belonging to the fibrates class. This compound has been extensively studied for its therapeutic effects, particularly in the management of hyperlipidemia and related metabolic disorders. Over the years, Bezafibrate has demonstrated not only its efficacy in lowering plasma triglyceride levels but also its potential in modulating inflammatory pathways and improving insulin sensitivity.

The molecular structure of Bezafibrate (CAS No. 41859-67-0) consists of a benzofuran core substituted with a carboxylic acid group and a furoic acid moiety. This unique structural configuration contributes to its ability to interact with lipid metabolism pathways, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), especially PPARα. The activation of PPARα by Bezafibrate leads to an increase in the expression of genes involved in fatty acid catabolism, thereby reducing serum triglyceride levels.

In recent years, research on Bezafibrate has expanded beyond its traditional applications in lipid management. Studies have highlighted its potential role in combating metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension. A notable finding from recent clinical trials is the ability of Bezafibrate to improve endothelial function, which is crucial for maintaining vascular health and preventing cardiovascular complications.

Moreover, the pharmacological profile of Bezafibrate has attracted interest in its potential anti-inflammatory effects. Emerging evidence suggests that Bezafibrate can modulate inflammatory cytokine production and reduce oxidative stress, which are key pathological mechanisms in various chronic diseases. These findings have opened new avenues for exploring the therapeutic applications of Bezafibrate in conditions such as type 2 diabetes and cardiovascular disease.

The safety profile of Bezafibrate, when used as directed, is well-documented. Common side effects include gastrointestinal discomfort and muscle pain, which are generally mild and manageable. However, long-term use requires monitoring for potential adverse effects such as liver function abnormalities and hyperuricemia. Despite these considerations, Bezafibrate remains a valuable therapeutic option for patients with hyperlipidemia and metabolic syndrome.

The latest research on Bezafibrate (CAS No. 41859-67-0) also includes studies on its pharmacokinetics and drug interactions. Investigations have revealed that the bioavailability of Bezafibrate can be influenced by factors such as food intake and co-administration with other medications. Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects.

In conclusion, Bezafibrate, identified by CAS No. 41859-67-0, is a multifaceted pharmaceutical agent with significant implications in the management of hyperlipidemia and metabolic disorders. Its ability to modulate lipid metabolism, improve endothelial function, and exhibit anti-inflammatory properties make it a promising candidate for further research and therapeutic development. As our understanding of metabolic diseases continues to evolve, the role of compounds like Bezafibrate is likely to expand, offering new hope for patients worldwide.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:41859-67-0)Bezafibrate
sfd2639
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Shanghai Jinhuan Chemical CO., LTD.
(CAS:41859-67-0)Bezafibrate
JH179
Purity:98.00%
Quantity:25kg
Price ($):Inquiry